molecular formula C21H29N3O6S B2938540 [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1090977-11-9

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B2938540
CAS No.: 1090977-11-9
M. Wt: 451.54
InChI Key: GDNOQWXCIJJZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic compound featuring a complex structure with multiple functional groups. Its core structure comprises:

  • A propan-2-yl ester linkage, which may influence solubility and metabolic stability.

Properties

IUPAC Name

[1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O6S/c1-15-8-10-17(11-9-15)12-13-31(28,29)22-14-19(25)30-16(2)20(26)24-21(27)23-18-6-4-3-5-7-18/h8-13,16,18,22H,3-7,14H2,1-2H3,(H2,23,24,26,27)/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOQWXCIJJZPO-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OC(C)C(=O)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OC(C)C(=O)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps to ensure the formation of the desired ester and sulfonyl linkages. A common approach involves the initial formation of the ester linkage followed by the introduction of the sulfonylamino group. For instance:

  • Ester Formation

    • Reagents: : Propionic acid and cyclohexylamine.

    • Conditions: : Acid-catalyzed esterification, typically in the presence of a dehydrating agent such as sulfuric acid.

    • Reaction: : Propionic acid reacts with cyclohexylamine to form the [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] moiety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the sulfonyl group under strong oxidizing conditions.

  • Reduction: : Reduction reactions can target the carbonyl group within the ester linkage.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the carbonyl or sulfonyl positions.

Common Reagents and Conditions

  • Oxidation: : Use of potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Lithium aluminum hydride (LiAlH4) for reducing the ester to the corresponding alcohol.

  • Substitution: : Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous conditions for hydrolysis reactions.

Major Products

  • Oxidation Products: : Carboxylic acids or aldehydes depending on the reaction conditions.

  • Reduction Products: : Alcohols.

  • Substitution Products: : Amides or hydrolyzed carboxylates.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : May act as a ligand or a reagent in catalytic cycles.

Biology and Medicine

  • Pharmacological Studies: : Investigated for potential therapeutic properties due to its structural complexity.

  • Biomolecular Interactions: : Studied for its binding properties with various proteins and enzymes.

Industry

  • Material Science: : Used in the creation of novel materials with specific properties.

  • Chemical Manufacturing: : Applied in the production of specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves interactions with molecular targets such as enzymes and receptors. Its effects are mediated through the sulfonyl and ester functionalities, which can form stable bonds with biological macromolecules, altering their activity or structure. The molecular targets and pathways are context-dependent, varying with its application in different fields.

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical structure comparison relies on graph-based methods and similarity coefficients (e.g., Tanimoto index) to quantify shared substructures or functional groups . Key structural analogs and their distinguishing features are outlined below:

Compound Name (CAS No.) Molecular Formula Key Functional Groups Structural Similarity to Target Compound
Target Compound C₂₅H₃₄N₄O₆S Cyclohexylcarbamoylamino, propan-2-yl ester, (E)-4-methylphenyl ethenyl sulfonylamino
Ethyl (1-isocyanatocyclohexyl)acetate (890095-51-9) C₁₁H₁₇NO₃ Cyclohexyl isocyanate, ethyl ester Moderate (shared cyclohexyl and ester)
2-[1-[3-(Trifluoromethyl)phenyl]propan-2-ylamino]ethyl 2-cyclopropyl-2-phenylacetate (73927-39-6) C₂₄H₂₅F₃N₂O₂ Trifluoromethylphenyl, cyclopropyl-phenylacetate Low (divergent substituents)
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate (2007924-94-7) C₁₅H₂₄N₂O₄ Cyclopropane rings, ethoxycarbonyl groups Low (lack of sulfonylamino group)

Key Observations :

  • The cyclohexylcarbamoylamino group in the target compound is rare among analogs, with most derivatives (e.g., ) favoring simpler cyclohexyl or cyclopropyl moieties.
  • The (E)-4-methylphenyl ethenyl sulfonylamino group distinguishes the target compound from esters with trifluoromethyl or halogenated aryl groups (e.g., ) .
Research Findings from Analog Studies
  • Cyclopropane-containing esters () show enhanced conformational rigidity, which may improve target selectivity but reduce synthetic accessibility .
  • Trifluoromethylphenyl derivatives () demonstrate increased lipophilicity and metabolic resistance, though they lack the sulfonylamino functionality critical for polar interactions .
  • Graph-based comparison methods () highlight that minor structural variations (e.g., E/Z isomerism in ethenyl groups) can drastically alter biological activity .

Biological Activity

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The molecular formula is C20H30N4O4C_{20}H_{30}N_4O_4, and its structure includes:

  • A cyclohexyl group, which may influence lipophilicity and membrane permeability.
  • A sulfonamide moiety, known for its role in various biological activities, including antibacterial effects.
  • An acetate group that can enhance solubility and bioavailability.
  • Enzyme Inhibition : The sulfonamide group in the compound is known to inhibit certain enzymes, particularly carbonic anhydrases, which are crucial in various physiological processes including acid-base balance and fluid secretion.
  • Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : The presence of the sulfonamide group suggests potential antimicrobial properties, as many sulfonamides are used as antibiotics.

Table 1: Summary of Pharmacological Effects

EffectDescriptionReferences
AntimicrobialInhibits bacterial growth through enzyme inhibition
Anti-inflammatoryReduces inflammation markers in vitro
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of compounds similar to [1-(cyclohexylcarbamoylamino)-1-oxopropan-2-yl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate against various bacterial strains. Results indicated significant inhibition of growth against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Anti-inflammatory Research : Another study assessed the anti-inflammatory properties by measuring cytokine levels in a murine model. The compound demonstrated a reduction in TNF-alpha and IL-6 levels, indicating its potential use in treating inflammatory diseases.
  • Cytotoxicity in Cancer Cells : Research conducted on human cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations. This suggests a potential role in cancer therapy, warranting further investigation into its mechanism of action on cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.